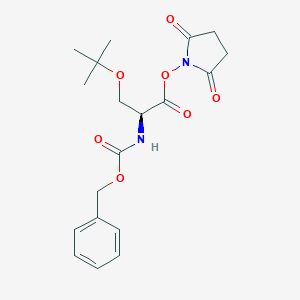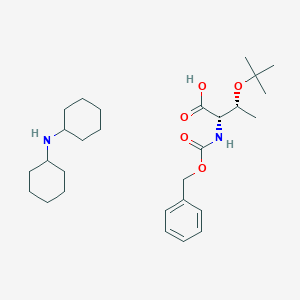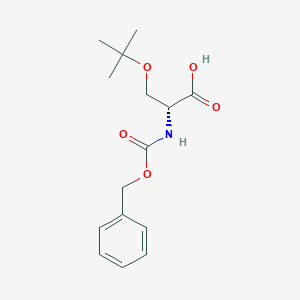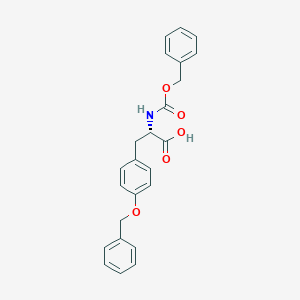
Z-Ser(tbu)-osu
Vue d'ensemble
Description
Z-Ser(tBu)-OSu, also known as N-Z-O-tert-butyl-L-serine N-hydroxysuccinimide ester, is a protected amino acid derivative commonly used in peptide synthesis. The compound features a tert-butyl group protecting the hydroxyl group of serine and a benzyloxycarbonyl (Z) group protecting the amino group. The N-hydroxysuccinimide ester (OSu) facilitates the coupling of the serine derivative to other amino acids or peptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-Ser(tBu)-OSu typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of L-serine is protected by reacting it with tert-butyl chloride in the presence of a base such as triethylamine.
Protection of the Amino Group: The amino group is protected by reacting the tert-butyl protected serine with benzyloxycarbonyl chloride (Z-Cl) in the presence of a base.
Formation of the N-Hydroxysuccinimide Ester: The protected serine derivative is then reacted with N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the N-hydroxysuccinimide ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Z-Ser(tBu)-OSu undergoes several types of chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
Deprotection Reactions: The tert-butyl and benzyloxycarbonyl protecting groups can be removed under acidic conditions to yield the free serine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and peptide fragments. The reactions are typically carried out in organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butyl and benzyloxycarbonyl protecting groups.
Major Products Formed
Peptide Bonds: The primary product of substitution reactions involving this compound is the formation of peptide bonds, leading to the synthesis of larger peptides or proteins.
Free Serine Derivative: Deprotection reactions yield the free serine derivative, which can be further utilized in various biochemical applications.
Applications De Recherche Scientifique
Z-Ser(tBu)-OSu has a wide range of applications in scientific research, including:
Peptide Synthesis: It is extensively used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Bioconjugation: The compound is used in the conjugation of peptides to other biomolecules, such as proteins, nucleic acids, and small molecules.
Drug Development: this compound is employed in the development of peptide-based therapeutics and drug delivery systems.
Biological Studies: It is used in the study of protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Mécanisme D'action
The mechanism of action of Z-Ser(tBu)-OSu primarily involves its role as a coupling reagent in peptide synthesis. The N-hydroxysuccinimide ester group reacts with nucleophiles such as amines to form stable amide bonds. This reaction is facilitated by the electron-withdrawing nature of the ester group, which enhances the electrophilicity of the carbonyl carbon. The tert-butyl and benzyloxycarbonyl protecting groups prevent unwanted side reactions during the synthesis process and can be selectively removed under acidic conditions.
Comparaison Avec Des Composés Similaires
Z-Ser(tBu)-OSu can be compared with other similar compounds used in peptide synthesis, such as:
Fmoc-Ser(tBu)-OSu: This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of the benzyloxycarbonyl group. It is also used in peptide synthesis but offers different deprotection conditions.
Boc-Ser(tBu)-OSu: This compound has a tert-butyloxycarbonyl (Boc) protecting group. It is another alternative for peptide synthesis with distinct deprotection conditions.
Cbthis compound: Similar to this compound, but with a different protecting group, offering variations in synthetic strategies and applications.
Each of these compounds has unique properties and applications, making them suitable for different peptide synthesis protocols and research needs.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O7/c1-19(2,3)27-12-14(17(24)28-21-15(22)9-10-16(21)23)20-18(25)26-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJCWCOSSJNXAN-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20550491 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19460-97-0 | |
| Record name | L-Serine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19460-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)












